molecular formula C9H9FIN5 B8504070 4-(3-fluoroazetidin-1-yl)-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-(3-fluoroazetidin-1-yl)-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8504070
M. Wt: 333.10 g/mol
InChI Key: GHWWIXKDMFFKBL-UHFFFAOYSA-N
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Patent
US08829010B2

Procedure details

4-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (C9) (2.00 g, 6.79 mmol), 3-fluoroazetidine (833 mg, 7.46 mmol), saturated aqueous sodium bicarbonate solution (30 mL), and tetrahydrofuran (40 mL) were combined and allowed to stir at room temperature for 18 hours. After removal of volatiles in vacuo, the residue was diluted with water. Filtration provided the product as a tan solid. Yield: 1.91 g, 5.73 mmol, 84%. LCMS m/z 334.0 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 3.91 (s, 3H), 4.47-4.63 (m, 2H), 4.75-4.90 (m, 2H), 5.44-5.64 (m, 1H, JHF=58.0 Hz), 8.31 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
833 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH3:12])[N:9]=[C:10]([I:11])[C:3]=12.[F:13][CH:14]1[CH2:17][NH:16][CH2:15]1.C(=O)(O)[O-].[Na+]>O1CCCC1>[F:13][CH:14]1[CH2:17][N:16]([C:2]2[N:7]=[CH:6][N:5]=[C:4]3[N:8]([CH3:12])[N:9]=[C:10]([I:11])[C:3]=23)[CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)N(N=C2I)C
Step Two
Name
Quantity
833 mg
Type
reactant
Smiles
FC1CNC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of volatiles in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1CN(C1)C1=C2C(=NC=N1)N(N=C2I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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